2-Methyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
2-Methyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure This compound is notable for its trifluoromethyl group, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Coupling with Quinazolinone Core: The final step involves coupling the piperidine intermediate with the quinazolinone core, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction may lead to the formation of more saturated compounds.
Scientific Research Applications
2-Methyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(pyridin-2-yl)-3,4-dihydroquinazolin-4-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one: Does not contain the pyridine ring, affecting its overall activity and applications.
Uniqueness
The presence of the trifluoromethyl group in 2-Methyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one makes it unique compared to similar compounds. This group enhances its lipophilicity, metabolic stability, and binding affinity to various biological targets, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C21H21F3N4O |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-methyl-3-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C21H21F3N4O/c1-14-26-18-5-3-2-4-17(18)20(29)28(14)13-15-8-10-27(11-9-15)19-7-6-16(12-25-19)21(22,23)24/h2-7,12,15H,8-11,13H2,1H3 |
InChI Key |
SXGDAHHERIYYAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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